molecular formula C11H11Cl2N3 B11744804 {1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine

{1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine

Cat. No.: B11744804
M. Wt: 256.13 g/mol
InChI Key: UDIKGGRGSABNQJ-UHFFFAOYSA-N
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Description

{1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine is a chemical compound that features a dichlorophenyl group attached to an imidazole ring via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance reaction efficiency and yield. For example, the use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

{1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

{1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine is unique due to its specific combination of a dichlorophenyl group and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11Cl2N3

Molecular Weight

256.13 g/mol

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]imidazol-2-yl]methanamine

InChI

InChI=1S/C11H11Cl2N3/c12-9-2-1-8(10(13)5-9)7-16-4-3-15-11(16)6-14/h1-5H,6-7,14H2

InChI Key

UDIKGGRGSABNQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=CN=C2CN

Origin of Product

United States

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